Cas no 579500-30-4 (8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane)

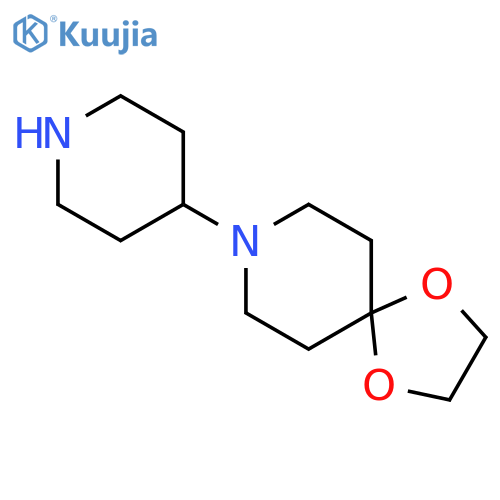

579500-30-4 structure

商品名:8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane

CAS番号:579500-30-4

MF:C12H22N2O2

メガワット:226.315283298492

MDL:MFCD16249944

CID:4047391

PubChem ID:18457675

8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

-

- 1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-piperidinyl)-

- 8-(4-PIPERIDINYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

- 8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane

- AB7718

- 8-piperidin-4-yl-1,4-dioxa-8-azaspiro[4.5]decane

- 8-(Piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

- CS-0453859

- MFCD16249944

- SCHEMBL5519099

- 579500-30-4

- DTXSID401235012

-

- MDL: MFCD16249944

- インチ: InChI=1S/C12H22N2O2/c1-5-13-6-2-11(1)14-7-3-12(4-8-14)15-9-10-16-12/h11,13H,1-10H2

- InChIKey: NUURVVHHMYYXRR-UHFFFAOYSA-N

- ほほえんだ: C1CNCCC1N2CCC3(CC2)OCCO3

計算された属性

- せいみつぶんしりょう: 226.168127949g/mol

- どういたいしつりょう: 226.168127949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 33.7Ų

8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB451044-1 g |

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane |

579500-30-4 | 1g |

€614.80 | 2023-04-22 | ||

| AstaTech | AB7718-0.25/G |

8-(4-PIPERIDINYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE |

579500-30-4 | 95% | 0.25g |

$142 | 2023-09-18 | |

| AstaTech | AB7718-5/G |

8-(4-PIPERIDINYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE |

579500-30-4 | 95% | 5g |

$1416 | 2023-09-18 | |

| Enamine | BBV-77573925-5g |

8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |

579500-30-4 | 95% | 5g |

$1939.0 | 2023-10-28 | |

| abcr | AB451044-1g |

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane; . |

579500-30-4 | 1g |

€624.00 | 2025-02-21 | ||

| A2B Chem LLC | AI52967-1g |

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane |

579500-30-4 | 95% | 1g |

$477.00 | 2024-04-19 | |

| Enamine | BBV-77573925-2.5g |

8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |

579500-30-4 | 95% | 2.5g |

$1531.0 | 2023-10-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P878358-1g |

8-(4-PIPERIDINYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE |

579500-30-4 | 95% | 1g |

¥9,034.00 | 2022-12-10 | |

| Chemenu | CM215132-5g |

8-(Piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |

579500-30-4 | 95% | 5g |

$*** | 2023-05-30 | |

| Chemenu | CM215132-1g |

8-(Piperidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |

579500-30-4 | 95% | 1g |

$*** | 2023-05-30 |

8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

579500-30-4 (8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane) 関連製品

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:579500-30-4)8-(piperidin-4-yl)-1,4-dioxa-8-azaspiro4.5decane

清らかである:99%/99%

はかる:1g/5g

価格 ($):758.0/3024.0